molecular formula C2H6Cl3N B3273807 2,2-Dichloroethan-1-amine hydrochloride CAS No. 5960-89-4

2,2-Dichloroethan-1-amine hydrochloride

Cat. No.: B3273807
CAS No.: 5960-89-4
M. Wt: 150.43 g/mol
InChI Key: AXOFFTWUWPCDGJ-UHFFFAOYSA-N
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Description

2,2-Dichloroethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H7Cl2N. It is a derivative of ethanamine where two chlorine atoms are attached to the second carbon atom, and the compound exists as a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of Ethanolamine: One common synthetic route involves the chloromethylation of ethanolamine using formaldehyde and hydrochloric acid. The reaction proceeds under acidic conditions, typically at room temperature.

  • Direct Chlorination: Another method involves the direct chlorination of ethanamine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the compound is often produced through continuous flow processes to ensure consistent quality and yield. The production involves large-scale reactors equipped with advanced monitoring and control systems to maintain optimal reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as dichloroacetic acid.

  • Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

  • Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles, such as hydroxide ions or alkyl halides, can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Dichloroacetic acid, chloroacetic acid.

  • Reduction: Ethanolamine, ethylamine.

  • Substitution: Dichloroethanol, dichloroethylamine.

Scientific Research Applications

2,2-Dichloroethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-Dichloroethan-1-amine hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and proteins, altering their activity. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Proteins: It can bind to target proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

  • 2-Chloroethan-1-amine Hydrochloride: Contains one chlorine atom on the second carbon.

  • 2,2,2-Trichloroethan-1-amine Hydrochloride: Contains three chlorine atoms on the second carbon.

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Properties

IUPAC Name

2,2-dichloroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOFFTWUWPCDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloroethan-1-amine hydrochloride
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2,2-Dichloroethan-1-amine hydrochloride
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2,2-Dichloroethan-1-amine hydrochloride
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2,2-Dichloroethan-1-amine hydrochloride

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